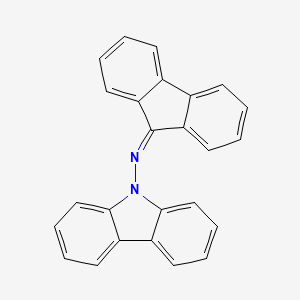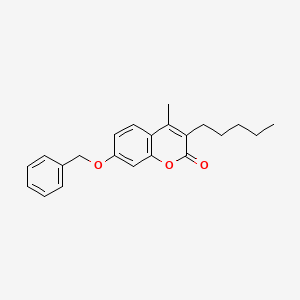![molecular formula C14H14N2O3S B11703371 N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11703371.png)
N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide is a complex organic compound with a unique structure that includes an oxazolidine ring, a phenyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the oxazolidine ring. One common method involves the reaction of ethylamine with carbon disulfide to form an intermediate, which is then reacted with an appropriate aldehyde to form the oxazolidine ring. The final step involves the acylation of the oxazolidine intermediate with phenylacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. The oxazolidine ring and sulfanylidene moiety may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analog without the oxazolidine ring and sulfanylidene moiety.
N-Methyl-N-phenylacetamide: Similar structure but with a methyl group instead of the ethyl group.
N-[(2Z,5Z)-3-Ethyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide: A related compound with a thiazolidine ring and quinoline moiety.
Uniqueness
N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide is unique due to its combination of an oxazolidine ring, sulfanylidene moiety, and phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-3-15-13(18)12(19-14(15)20)9-16(10(2)17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9- |
InChI Key |
YSGFYHBMVFGIPZ-XFXZXTDPSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/N(C2=CC=CC=C2)C(=O)C)/OC1=S |
Canonical SMILES |
CCN1C(=O)C(=CN(C2=CC=CC=C2)C(=O)C)OC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)
![ethyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703319.png)
![N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11703325.png)

![ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703349.png)
![[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate](/img/structure/B11703355.png)

![5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703368.png)
![methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate](/img/structure/B11703370.png)


